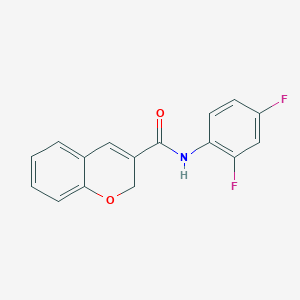

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

Descripción

N-(2,4-Difluorophenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene scaffold substituted with a carboxamide group at the 3-position and a 2,4-difluorophenyl moiety at the nitrogen atom. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often attributed to their ability to modulate enzyme activity or interact with biological targets via hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNJEVWIDLZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2H-chromene-3-carboxylic acid and 2,4-difluoroaniline.

Condensation Reaction: The carboxylic acid group of 2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2,4-difluoroaniline to form the amide bond.

Purification: The crude product is purified using column chromatography to obtain the final compound in high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, enhancing the compound’s reactivity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound exhibits significant potential as an anticancer agent. Studies have shown its effectiveness against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 68.4 ± 3.9 | |

| HCT-116 (Colon cancer) | 1.08 – 1.48 | |

| HepG2 (Liver cancer) | Not specified | |

| U-937 (Monocytic leukemia) | Not specified |

These findings indicate that the compound has a pronounced cytotoxic effect, especially against breast and colon cancer cell lines.

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes, such as carbonic anhydrase, which is crucial in regulating pH and ion transport in cells. By inhibiting these enzymes, the compound can suppress cancer cell proliferation and induce apoptosis in a dose-dependent manner .

Anti-inflammatory Properties

Research has also indicated that N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide may possess anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce inflammation markers in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Biochemical Research

The compound's structural features make it suitable for biochemical research as a probe to study enzyme mechanisms and receptor interactions. Computational methods like molecular docking have been utilized to predict binding affinities and elucidate modes of action against various biological targets. These studies help understand how structural modifications can influence biological activity.

Material Science

In material science, N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is being explored for its properties in organic electronics and as a dye due to its chromophoric nature. Its unique chemical structure imparts distinct optical properties that can be harnessed in developing new materials for electronic applications .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide against HepG2 liver cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of carbonic anhydrase by this compound showed that it binds effectively to the enzyme's active site, leading to a decrease in enzymatic activity by up to 75% at optimal concentrations. This suggests potential use in therapeutic strategies targeting metabolic pathways involved in tumor growth .

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs:

Substituent Variations on the Phenyl Group

N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide ():

The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing solubility in polar solvents compared to the electron-withdrawing fluorine atoms in the target compound. This substitution may reduce lipophilicity but improve interactions with polar biological targets.- (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): The imino group (-NH-) replaces the amide oxygen, altering hydrogen-bonding capabilities.

- 2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide (): The methyl group on the phenyl ring increases steric bulk, which may hinder molecular packing in crystals or reduce binding efficiency compared to smaller substituents like fluorine.

Chromene Ring Modifications

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (): The 2-oxo group introduces a ketone functionality, increasing polarity and enabling keto-enol tautomerism, which can influence reactivity and intermolecular interactions.

N-[(2,4-Dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide ():

Methoxy substitution at the 8-position of the chromene ring may sterically hinder interactions with planar biological targets, while the dichlorophenyl group contributes to high lipophilicity.

Heterocyclic and Functional Group Variations

- 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide (): Replacing chromene with a tetrahydrobenzothiophene scaffold alters the electron density and conformational flexibility, impacting binding to targets like enzymes or receptors.

Data Table: Structural and Functional Comparison

Key Research Findings

- Fluorination vs. Chlorination : Fluorine atoms in N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide increase lipophilicity and metabolic stability compared to chlorinated analogs, which may enhance bioavailability .

- Hydrogen Bonding: Sulfamoyl and oxo groups (e.g., in compound 12, ) improve interactions with polar residues in proteins, while imino groups () offer alternative binding modes.

- Crystal Packing : Trifluorinated benzamides like Fo24 () exhibit planar aromatic systems with 1D hydrogen-bonded networks, whereas bulkier substituents (e.g., methoxy in ) disrupt crystallinity.

- Biological Relevance : Though direct activity data for the target compound is lacking, structurally related chromene carboxamides show promise in medicinal chemistry due to their modular substituent effects .

Actividad Biológica

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide includes a chromene core with a difluorophenyl substituent and a carboxamide functional group. The presence of the 2,4-difluorophenyl group is significant as it enhances the compound's chemical stability and biological activity, making it a subject of interest in drug development.

The biological activity of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit or modulate the activity of various enzymes involved in critical biological processes. This includes binding to the active sites of enzymes, thereby preventing substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. This modulation can affect gene expression related to inflammation, cell proliferation, and apoptosis.

- Impact on Cellular Functions : Studies suggest that this compound can influence cellular functions and signaling pathways, potentially affecting gene expression and cellular metabolism.

Biological Activities

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide has shown significant biological activities in various studies:

- Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties. For example, it has been shown to suppress the proliferation of cancer cells by targeting specific signaling pathways such as EGFR/mTOR .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide. Below are summarized findings from notable research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.